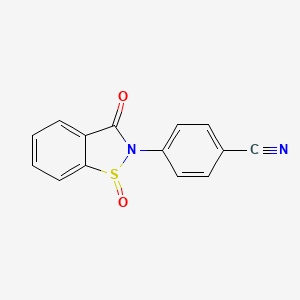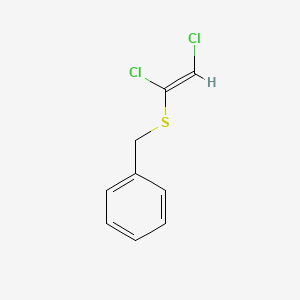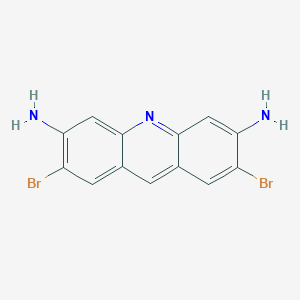![molecular formula C12H11N3O3 B14353383 N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide CAS No. 94289-82-4](/img/structure/B14353383.png)
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is a chemical compound characterized by the presence of an isocyanate group and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide typically involves the reaction of 3-isocyanato-4-methylphenyl isocyanate with prop-2-enamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity. The final product is typically purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alcohols, amines, and thiols are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Urethane, urea, and thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify active sites of enzymes, thereby altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: Contains an isocyanate group attached to a phenyl ring.
Methyl isocyanate: A simpler isocyanate compound with a methyl group.
N-phenylcarbamoylprop-2-enamide: Similar structure but lacks the isocyanate group.
Uniqueness
N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide is unique due to the presence of both an isocyanate and an amide group, which imparts distinct reactivity and versatility in chemical synthesis and applications
Propiedades
Número CAS |
94289-82-4 |
|---|---|
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
N-[(3-isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide |
InChI |
InChI=1S/C12H11N3O3/c1-3-11(17)15-12(18)14-9-5-4-8(2)10(6-9)13-7-16/h3-6H,1H2,2H3,(H2,14,15,17,18) |
Clave InChI |
GUFWAMJKMPIRCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC(=O)C=C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)

![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)


![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)

![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)


